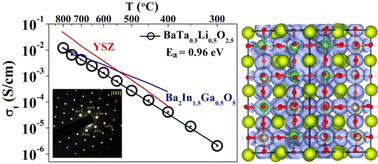BaTa0.5Li0.5O2.5: a new highly oxygen deficient perovskite oxide-ion conductor†
Energy Advances Pub Date: 2023-11-20 DOI: 10.1039/D3YA00268C
Abstract
High oxide-ion and proton conductivity in perovskite oxides has been well documented in the literature. Herein, we report a highly oxygen deficient perovskite oxide BaTa0.5Li0.5O2.5 (BTLO) as a new oxide-ion conductor. The material exhibits a simple primitive cubic perovskite structure (S.G.: Pm![[3 with combining macron]](https://www.rsc.org/images/entities/char_0033_0304.gif) m) with lattice parameter a = 4.1024(1) Å and completely disordered Ta and Li cations on the B-site. The ionic conduction is predominated by oxide-ion over a wide range of oxygen partial pressure and temperature, with an ionic conductivity comparable to the state-of-the-art yttria-stabilized zirconia. Ab initio molecular dynamics (AIMD) simulations reveal that oxide-ion diffusion follows three-dimensional pathways, involving oxygen vacancy hopping along the edges of (Ta/Li)O4 tetrahedra and (Ta/Li)O6 octahedra. This work may inspire future work to discover new oxide-ion conductors in similar systems.
m) with lattice parameter a = 4.1024(1) Å and completely disordered Ta and Li cations on the B-site. The ionic conduction is predominated by oxide-ion over a wide range of oxygen partial pressure and temperature, with an ionic conductivity comparable to the state-of-the-art yttria-stabilized zirconia. Ab initio molecular dynamics (AIMD) simulations reveal that oxide-ion diffusion follows three-dimensional pathways, involving oxygen vacancy hopping along the edges of (Ta/Li)O4 tetrahedra and (Ta/Li)O6 octahedra. This work may inspire future work to discover new oxide-ion conductors in similar systems.


Recommended Literature
- [1] Facile synthesis and characterization of biodegradable antimicrobial poly(ester-carbonate)
- [2] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†
- [3] Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners
- [4] Inside front cover
- [5] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [6] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [7] Air
- [8] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†
- [9] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [10] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†

Journal Name:Energy Advances
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 119823-35-7









